8-Chloroquinolin-3-amine

Description

Significance of Quinoline (B57606) Derivatives as Privileged Pharmacophores in Medicinal Chemistry

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad range of pharmacological activities. Quinoline and its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine (B1679958), and form the core of a wide array of synthetic drugs. rsc.org

The versatility of the quinoline ring system stems from several key features. Its aromatic nature allows for various types of interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. eprajournals.com The nitrogen atom introduces a site for hydrogen bonding and can be protonated, influencing the compound's solubility and ability to interact with specific receptor sites. Furthermore, the quinoline scaffold provides multiple positions for substitution, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity. researchgate.netresearchgate.net This has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. rsc.orgontosight.airesearchgate.net

Overview of 8-Chloroquinolin-3-amine within the Landscape of Bioactive Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of drug discovery, with a vast majority of new drugs featuring these structural motifs. eprajournals.commdpi.com They are integral to the structure of many essential biological molecules, including vitamins, hormones, and antibiotics. taylorfrancis.com Within this broad class, this compound emerges as a particularly interesting building block.

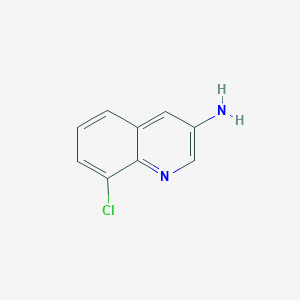

The structure of this compound is characterized by a quinoline core with two key substituents: a chlorine atom at the 8-position and an amino group at the 3-position. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of the quinoline ring system. This can affect the compound's reactivity and its binding affinity to biological targets. cymitquimica.com The amino group, on the other hand, provides a nucleophilic center and a hydrogen bond donor, which is crucial for interactions with enzymes and receptors. chemshuttle.com This specific substitution pattern gives this compound a unique profile of chemical reactivity and biological potential, making it a valuable starting material for the synthesis of more complex and potent bioactive molecules.

Historical and Current Trajectories in Chloroquinolinamine Research

Research into quinoline derivatives has a long and storied history, dating back to the isolation of quinine from cinchona bark in the 19th century. The subsequent development of synthetic antimalarials like chloroquine (B1663885), a 4-aminoquinoline (B48711), solidified the importance of this scaffold in medicinal chemistry. rsc.org

The focus of contemporary research has expanded significantly beyond antimalarial applications. The exploration of various substituted chloroquinolinamines is driven by the need for new drugs to combat a range of diseases. Current research trajectories in the field of chloroquinolinamine research are diverse and include:

Anticancer Drug Discovery: Many recent studies have focused on the synthesis of novel quinoline derivatives as potential anticancer agents. researchgate.netekb.eg These compounds are often designed to inhibit specific kinases or other molecular targets involved in cancer cell proliferation and survival. ekb.eg

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Chloroquinolinamines are being investigated for their potential as antibacterial and antifungal agents. smolecule.com

Enzyme Inhibition: The unique structural features of chloroquinolinamines make them attractive candidates for the design of specific enzyme inhibitors. For example, derivatives have been developed as dual kinase/HDAC inhibitors. chemshuttle.com

The ongoing research into this compound and related compounds underscores the enduring importance of the quinoline scaffold in the quest for new and effective therapeutic agents. The ability to systematically modify the structure of these compounds provides a powerful platform for the discovery of molecules with tailored biological activities.

Below is a table summarizing the key properties and research areas of interest for this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Research Applications |

| This compound | 347146-21-8 | C₉H₇ClN₂ | Starting material for medicinal chemistry, potential in drug discovery. fluorochem.co.uk |

| 5-Chloro-8-fluoroquinolin-3-amine | Not available in search results | C₉H₆ClFN₂ | Investigated for antibacterial and antitumor properties. smolecule.com |

| 3-Chloroquinolin-8-amine | Not available in search results | C₉H₇ClN₂ | Investigated for antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. ontosight.ai |

| 8-chloroquinolin-4-amine | 65340-72-9 | C₉H₇ClN₂ | Potential applications in medicinal chemistry due to its biological activity, including antimicrobial, antiviral, or anticancer properties. cymitquimica.com |

| 8-chloroquinolin-7-amine | 1379334-91-4 | C₉H₇ClN₂ | Employed in the development of dual kinase/HDAC inhibitors. chemshuttle.com |

| 7-Chloroquinolin-3-amine | 1195710-15-6 | C₉H₇ClN₂ | Building block in organic synthesis. ambeed.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEFQGAQNYYPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313265 | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-21-8 | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Chloroquinolin 3 Amine and Its Functionalized Derivatives

Strategic Design and Retrosynthetic Analysis of 8-Chloroquinolin-3-amine

The strategic design for the synthesis of this compound involves a careful consideration of bond disconnections to identify readily available starting materials. A retrosynthetic analysis reveals several logical pathways to the target molecule.

A primary disconnection strategy involves breaking the quinoline (B57606) ring system itself. Classical quinoline syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions are foundational to this approach. For this compound, a Friedländer-type synthesis would be a plausible route. This disconnection breaks the C2-C3 and C4-N bonds of the pyridine (B92270) ring, leading back to a 2-amino-3-chlorobenzaldehyde (B1290574) (or a corresponding ketone) and a compound containing an activated methylene (B1212753) group adjacent to a nitrile or carbonyl, which would form the C3-amine precursor.

Retrosynthetic Pathway for this compound:

Another key retrosynthetic disconnection focuses on the functional groups attached to the quinoline core, specifically the C-N and C-Cl bonds. This approach assumes a pre-formed quinoline ring. One could envision a nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C3 position of a di-halogenated quinoline, or a late-stage, regioselective chlorination of a 3-aminoquinoline (B160951) precursor. A classical approach might involve the reduction of a corresponding 3-nitro-8-chloroquinoline. This nitro derivative could be synthesized from a substituted aniline (B41778) via a Skraup or Doebner-von Miller reaction, where the chloro-substituent is already in place on the starting aniline. For instance, the synthesis of the related molecule hydroxychloroquine (B89500) often begins with a substituted benzene (B151609) ring, which is elaborated into the quinoline system. youtube.com

**2.2. Contemporary Synthetic Routes to the this compound Core Structure

Modern synthetic chemistry offers a diverse toolkit for constructing the this compound core, ranging from regioselective functionalizations to elegant one-pot multi-component strategies.

Achieving the specific 3-amino, 8-chloro substitution pattern requires precise control over regioselectivity.

Chlorination: The introduction of a chlorine atom at the C8 position can be accomplished by starting with an appropriate 8-substituted quinoline that directs chlorination, or by building the ring from a pre-chlorinated benzene derivative. While direct C-H functionalization is a powerful modern tool, many methods focus on positions activated by directing groups. For instance, metal-free methods have been developed for the remote C5-halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acids. rsc.orgrsc.org These reactions are often directed by an amide group at the C8 position and proceed with high regioselectivity under mild, open-air conditions. rsc.orgrsc.org While not targeting the C8 position directly, these studies underscore the principle of regioselective C-H halogenation on the quinoline scaffold. A more traditional and direct route involves the synthesis from 2-chloroaniline (B154045) derivatives.

Amination: Introducing the amino group at the C3 position often involves the reduction of a nitro group. The synthesis of a 3-nitro-8-chloroquinoline intermediate can be achieved via established quinoline syntheses. Alternatively, direct amination strategies are gaining prominence. Copper-catalyzed direct amination of quinoline N-oxides has been shown to be effective for introducing amino groups, typically at the C2 position, under mild conditions. mdpi.com Adapting such methodologies for C3 amination remains an area of active research. A common route involves the Vilsmeier-Haack reaction of an acetanilide (B955) to produce a 2-chloroquinoline-3-carbaldehyde, which can then be converted to the 3-amino derivative. medcraveonline.comresearchgate.net For example, 2-chloro-3-formylquinoline can be converted to its oxime, which is then dehydrated to the nitrile (2-chloroquinoline-3-carbonitrile). medcraveonline.com This nitrile can serve as a precursor to the 3-amino group, or the aldehyde itself can undergo further reactions to install the amine functionality. derpharmachemica.com

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, aligning with the principles of step and atom economy. rsc.orgorganic-chemistry.orgfrontiersin.org Several named MCRs are used for quinoline synthesis, including the Friedländer, Doebner, Povarov, and Hantzsch reactions. rsc.orgrsc.org

A potential MCR route to the this compound scaffold could involve a variation of the Doebner reaction. For example, the reaction of a 2-chloroaniline with an aldehyde and pyruvic acid can yield quinoline-4-carboxylic acids. iipseries.org A three-component reaction between an aniline, an aryl aldehyde, and ethyl lactate, catalyzed by iron(III) chloride, has been used to produce quinoline derivatives in a sustainable manner. rsc.org By selecting a 2-chloroaniline as the starting material, it is possible to construct the 8-chloroquinoline (B1195068) core. The subsequent introduction or formation of the 3-amino group would depend on the other components chosen. While direct synthesis of this compound via a single MCR is challenging, these reactions are invaluable for creating substituted quinoline precursors that can be further elaborated. mdpi.commdpi.com

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. Metal-catalyzed cross-coupling reactions are particularly useful for preparing analogues of this compound.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are widely used to functionalize haloquinolines. rsc.org An 8-chloroquinoline core can be coupled with various organoboron reagents (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to generate a library of derivatives functionalized at the C8 position. rsc.org Similarly, nickel-catalyzed cross-coupling of 8-chloroquinoline has been reported. rsc.org Iron catalysis offers a more sustainable and cost-effective alternative for synthesizing quinoline derivatives. rsc.org

Ruthenium catalysts have been employed for the synthesis of quinolines via acceptorless dehydrogenative condensation strategies. jst.go.jp Furthermore, copper-catalyzed cascade reactions provide routes to 2,3,4-trisubstituted quinoline derivatives. jst.go.jp These catalytic methods are instrumental not only in the primary synthesis of the quinoline core but also in its subsequent modification to create diverse analogues. jst.go.jp

Table 1: Comparison of Catalytic Methods in Quinoline Synthesis

| Catalytic Method | Metal/Catalyst | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | C-C bond formation | Broad substrate scope, functional group tolerance | rsc.org |

| Buchwald-Hartwig | Palladium (Pd) | C-N bond formation | Efficient amination of aryl halides | rsc.org |

| Negishi Coupling | Nickel (Ni) | C-C bond formation | Good for organozinc reagents | rsc.org |

| Friedländer Annulation | Phosphotungstic acid | Quinoline synthesis | Reusable, efficient catalyst | jst.go.jp |

| Dehydrogenative Condensation | Ruthenium (Ru) | Quinoline synthesis | Atom economical, hydrogen is the only byproduct | jst.go.jp |

| Oxidative Coupling | Iron (Fe) | 4-quinolone synthesis | Sustainable, cost-effective | rsc.orgorganic-chemistry.org |

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-toxic reagents, are increasingly being applied to quinoline synthesis. researchgate.netbenthamdirect.com Many traditional methods like the Skraup synthesis require harsh conditions and strong acids. Modern approaches seek to overcome these limitations.

Key green strategies applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. ijpsjournal.comsemanticscholar.orgrsc.org For example, microwave-assisted synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction has been reported to be highly efficient. iipseries.orgrsc.org

Development of Reusable Catalysts: Using solid acid catalysts, recyclable heterogeneous catalysts like sulfamic acid, or nanocatalysts that can be easily recovered and reused, reducing waste and cost. rsc.orgacs.org

Catalyst-Free and Solvent-Free Conditions: Designing reactions that can proceed without a catalyst or solvent, representing an ideal green synthetic protocol. rsc.orgekb.eg

These sustainable methodologies are not only environmentally responsible but also often lead to more efficient and economical synthetic processes. benthamdirect.com

Targeted Derivatization Strategies for this compound to Access Novel Bioactive Scaffolds

The this compound core is a versatile platform for generating novel molecular architectures with potential biological activity. The primary site for derivatization is the nucleophilic amino group at the C3 position.

Common derivatization strategies include:

Acylation and Sulfonylation: Reacting the C3-amino group with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to form a diverse library of amides and sulfonamides.

Reductive Amination: Condensing the amino group with aldehydes or ketones, followed by reduction, to yield N-alkylated derivatives.

Formation of Heterocyclic Rings: Using the amino group as a key nucleophile to construct new fused or appended heterocyclic rings. For instance, reaction of a 3-aminoquinoline precursor with other reagents can lead to the formation of pyrazolo[3,4-b]quinoline systems. derpharmachemica.com Similarly, chloroquinoline derivatives have been used as starting points to synthesize hybrids containing oxadiazole, pyrazole (B372694), and thiazolidinone moieties. jst.go.jprroij.comresearchgate.net

These strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of properties for drug discovery programs. nih.govnih.govscielo.br The hybridization of the 8-chloroquinoline scaffold with other known pharmacophores is a particularly fruitful approach to generating new lead compounds. mdpi.comarabjchem.org

Table 2: Examples of Bioactive Scaffolds Derived from Chloroquinolines

| Starting Scaffold | Reagents | Resulting Scaffold | Potential Bioactivity | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | 3-Aminopyrazolo[3,4-b]quinoline | Antimicrobial | derpharmachemica.com |

| 2-Chloroquinoline-3-carbaldehyde | Substituted Anilines, Thioglycolic Acid | Thiazolidinone derivatives | Anticancer | researchgate.netrroij.com |

| 7-Chloroquinoline (B30040) | Diaminoalkanes, N-succinimide | Pyrrol-2,5-dione hybrids | Antimalarial | scielo.br |

| 2-Chloroquinoline-3-carbohydrazide | Carbon Disulfide, KOH | 1,3,4-Oxadiazole (B1194373) derivatives | Antihypertensive, Antimicrobial | researchgate.net |

Elucidation of Molecular Mechanism of Action and Pharmacological Targets of 8 Chloroquinolin 3 Amine

Molecular Interaction Profiling and Identification of Specific Biological Targets

The biological activities of 8-Chloroquinolin-3-amine and its analogs are predicated on their interactions with specific biomolecules. The quinoline (B57606) scaffold is recognized for its presence in numerous natural and synthetic compounds with a wide array of pharmacological effects. arabjchem.org Molecular docking studies of quinoline derivatives have suggested that the quinoline moiety can bind to the peripheral anionic site (PAS) of enzymes like acetylcholinesterase through π-π stacking interactions. arabjchem.org The specific substitution pattern of this compound, featuring a chlorine atom at the 8-position and an amino group at the 3-position, is crucial in defining its physicochemical properties, such as lipophilicity, which in turn influences its ability to traverse cellular membranes and engage with intracellular targets. acs.org While direct and comprehensive molecular interaction profiling for this compound is not extensively documented, research on analogous compounds suggests that its biological effects likely stem from interactions with various kinases and other enzymes involved in cellular signaling and microbial viability.

Enzymatic Inhibition Studies

The inhibitory potential of this compound and its structural relatives has been investigated against several key enzymes implicated in various pathological conditions.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Derivatives of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide have demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable selectivity towards BChE. nih.gov Kinetic studies have revealed that these hybrid compounds can act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The PAS is implicated in the AChE-induced aggregation of β-amyloid, suggesting that its blockade could offer therapeutic benefits in Alzheimer's disease. nih.gov Similarly, a series of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives have shown moderate to good inhibitory activity against both AChE and BChE. arabjchem.org For instance, one of the most potent compounds in this series exhibited an IC50 value of 0.56 μM against AChE and 2.3 μM against BChE. arabjchem.org

| Compound Class | Target Enzyme | IC50 Values | Reference |

| 4-Amino-2,3-polymethylene-quinoline-p-tolylsulfonamide hybrids | Acetylcholinesterase (AChE) | Potent inhibition | nih.gov |

| Butyrylcholinesterase (BChE) | Potent inhibition (selective) | nih.gov | |

| 3,4-Dihydro-2(1H)-quinoline-O-alkylamine derivatives | Acetylcholinesterase (AChE) | 0.56 µM - 23.5 µM | arabjchem.org |

| Butyrylcholinesterase (BChE) | 0.87 µM - 39.6 µM | arabjchem.org | |

| Quinoline-thiosemicarbazone derivatives | Acetylcholinesterase (AChE) | 0.12 µM - 60.9 µM (highly selective) | arabjchem.org |

| 8-Hydroxyquinoline-piperidine analogs | Acetylcholinesterase (AChE) | - | arabjchem.org |

| Butyrylcholinesterase (BChE) | - | arabjchem.org |

Matrix Metalloproteinases (MMPs) Inhibition:

Quinoline-based compounds have been identified as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and pathological processes like cancer metastasis. nih.govacs.org Specifically, clioquinol (B1669181) and chloroxine, both containing a quinoline structure, were found to inhibit MMP-14. nih.gov Clioquinol demonstrated an IC50 value of 26.9 ± 5.3 μM against MMP-14 and exhibited selectivity, as it did not inhibit four other tested MMPs. nih.gov The inhibitory mechanism is believed to involve the binding of these compounds to the catalytic domain of the MMP enzyme. nih.gov Furthermore, libraries of quinoline-sulfonamides have been screened against various MMPs, with some fragments showing impressive inhibition and selectivity, suggesting that the quinoline scaffold plays a role in semiselective MMP inhibition through zinc ion coordination. acs.org

Topoisomerases Inhibition:

Quinoline derivatives are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. acs.org This inhibition disrupts DNA replication and leads to bacterial cell death. The antibacterial activity of 8-chloroquinolone derivatives has been demonstrated to be potent, with a highly distorted orientation of the N-1 aromatic group, induced by the steric hindrance of the C-8 chloro substituent, being a key factor for this activity. acs.org

HIV-1 Reverse Transcriptase (RT) Inhibition:

Several studies have explored quinoline derivatives as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. researchgate.netnih.govnih.govresearchgate.netscispace.com A series of quinolinonyl non-diketo acid derivatives have been shown to be active against the RNase H function of RT at micromolar concentrations, with some compounds also influencing the polymerase activity. nih.gov These compounds are believed to act by chelating the Mg2+ cofactor in the RNase H catalytic site. nih.gov Other studies on quinoline derivatives have identified compounds that inhibit HIV-1 RT with significant residual activity at micromolar concentrations. researchgate.net Molecular docking studies suggest that these inhibitors can bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. researchgate.netscispace.com

Interference with Microbial Biosynthetic Pathways

The antimicrobial properties of this compound and related compounds are largely attributed to their ability to disrupt essential biosynthetic pathways in microorganisms.

Nucleic Acid Synthesis Inhibition:

A primary mechanism of antimicrobial action for quinoline compounds is the inhibition of nucleic acid synthesis. nih.gov This is achieved by targeting and inhibiting bacterial enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase IV. acs.org The inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death. The antibacterial efficacy of 8-chloroquinolone derivatives highlights the importance of the substitution pattern on the quinoline ring for this inhibitory activity. acs.org Furthermore, some halogenated 8-hydroxyquinolines have been found to inhibit RNA synthesis through the chelation of essential metal ions like Mn2+, Mg2+, and Zn2+. nih.gov

Protein Synthesis Inhibition:

While the primary antimicrobial mechanism of many quinolines is the inhibition of nucleic acid synthesis, some studies on related heterocyclic compounds suggest potential interference with protein synthesis. However, direct evidence for this compound's ability to inhibit microbial protein synthesis is currently limited. The general mechanisms of protein synthesis inhibition by antibiotics involve targeting the 30S or 50S ribosomal subunits to interfere with processes like tRNA binding, peptide bond formation, or translocation. Further research is needed to determine if this compound or its derivatives employ this mode of action.

Cellular Pathway Modulation

This compound and its analogs have been shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival, which is particularly relevant to their potential anticancer activities.

PI3K/AKT/mTOR Pathways:

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. A study on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a structurally related compound, demonstrated that it exerts its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway. researchgate.net This suggests that chloroquinoline derivatives may have the potential to inhibit tumor progression by targeting key components of this pathway.

Cell Cycle Regulatory Networks:

The ability of quinoline derivatives to induce cell cycle arrest is another important aspect of their potential anticancer mechanism. While specific studies on this compound are scarce, research on related compounds provides insights. For instance, certain lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to cause cell cycle arrest in the sub-G1 phase in colon cancer cells, leading to apoptosis. [No specific citation found in the provided results] This suggests that the quinoline scaffold can be a basis for developing compounds that interfere with the cell cycle machinery, thereby inhibiting cancer cell proliferation.

Chelation-Based Mechanisms and Metal Ion Interaction in Biological Systems

The ability of certain quinoline derivatives to chelate metal ions is a significant contributor to their biological activity, particularly their antimicrobial effects. The antimicrobial action of halogenated 8-hydroxyquinolines is thought to be related to their chelating properties. nih.gov It is proposed that these compounds deprive microbes of essential nutrients by chelating iron. nih.gov However, the mechanism may be more intricate, as some bihalogenated 8-hydroxyquinolines inhibit viral RNA-dependent DNA polymerase through copper chelation and RNA synthesis by chelating Mn2+, Mg2+, and Zn2+. nih.gov It has also been suggested that the antibacterial action may be a property of the metal complexes themselves rather than the free compounds. nih.gov The specific structural features of this compound, particularly the presence of the nitrogen atom in the quinoline ring and the amino group, may allow it to form complexes with various biologically relevant metal ions, thereby influencing their availability and function within biological systems.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 8 Chloroquinolin 3 Amine Analogues

Impact of Substituent Modifications on Biological Potency, Selectivity, and Efficacy

The quinoline (B57606) nucleus itself is a crucial component, with the chloro- and amino- groups being key features. The position of the chlorine atom at C-8 and the amine at C-3 defines the core pharmacophore. Modifications often focus on the exocyclic amino group or by adding further substituents to the quinoline ring. For instance, in the broader class of aminoquinolines, the introduction of different groups can lead to significant changes in activity. While specific data for 8-chloroquinolin-3-amine is limited in the provided results, general principles for quinoline derivatives can be informative. For example, in 8-aminoquinolines, the introduction of a 6-methoxy group has been shown to enhance activity in many cases. who.int Conversely, adding substituents at the 7-position generally leads to a loss of activity. who.int

Modifications to the exocyclic amino group, such as N-alkylation or N-arylation, can drastically alter the lipophilicity and steric profile of the molecule, thereby affecting its interaction with biological targets and its pharmacokinetic properties. For instance, creating hybrid molecules by linking the amino group to other bioactive scaffolds via different linkers has been a common strategy. mdpi.comasm.org The length and flexibility of these linkers are critical; studies on related bisquinoline compounds have shown that those with flexible linkers were more effective than those with rigid ones. mdpi.com

The following table summarizes the general impact of substituent modifications on the biological activity of quinoline derivatives, which can provide insights for the this compound scaffold.

| Modification Site | Substituent Type | General Effect on Biological Activity | Reference |

| Quinoline Ring (General) | Addition of methoxy (B1213986) group at C-6 | Often enhances activity in 8-aminoquinolines | who.int |

| Quinoline Ring (General) | Substitution at C-7 | Generally leads to loss of activity in 8-aminoquinolines | who.int |

| Quinoline Ring (General) | Halogen substitutions | Can enhance cytotoxicity and induce apoptosis in cancer cells | |

| Exocyclic Amine | Linker in hybrid compounds | Flexible linkers often lead to higher activity than rigid linkers | mdpi.com |

| Exocyclic Amine | N-cinnamoylation | Can confer dual-stage antimalarial activity (blood and liver stages) | nih.gov |

Identification of Key Pharmacophoric Features within the Chloroquinolinamine Scaffold for Optimized Activity

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the chloroquinolinamine scaffold, several key pharmacophoric features can be identified, which are crucial for its biological activity. These features are generally inferred from broader studies on quinoline derivatives. nih.govmdpi.com

The primary pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline ring is a key hydrogen bond acceptor. nih.gov This feature is often critical for anchoring the molecule within the active site of a target protein.

Hydrogen Bond Donors (HBD): The exocyclic 3-amino group serves as a hydrogen bond donor, capable of forming crucial interactions with target residues. nih.gov

Aromatic Ring (AR): The quinoline ring system itself provides a large, flat aromatic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket. nih.govmedsci.org

Hydrophobic/Lipophilic Features (H): The chloro group at the 8-position contributes to the lipophilicity of the molecule. Lipophilic character can be crucial for membrane permeability and for hydrophobic interactions within the target site. nih.govmdpi.com

Pharmacophore models can be generated through ligand-based or structure-based approaches. nih.govmedsci.org These models are instrumental in virtual screening campaigns to identify novel compounds with similar biological activities and can guide the optimization of existing leads. nih.govnih.gov By understanding these key features, medicinal chemists can design new analogues of this compound with enhanced interactions with their biological targets.

Correlation of Molecular Descriptors with Observed Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors—numerical values that quantify various properties of a molecule—with observed efficacy.

For quinoline derivatives, several classes of molecular descriptors have been shown to be important:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and electronegativity. The presence of the electron-withdrawing chlorine atom at the 8-position and the electron-donating amino group at the 3-position significantly influences the electronic landscape of the quinoline ring. QSAR models have shown that parameters like the electronegativity of certain atoms can be pivotal for antitubercular activity in related compounds. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. The van der Waals volume, for example, has been identified as a key descriptor in QSAR models for quinolinone-based compounds. nih.gov The steric bulk of substituents can either enhance or hinder the binding of the molecule to its target.

Lipophilic Descriptors: Lipophilicity, often expressed as logP, is a measure of a compound's solubility in fats, oils, and lipids. It is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Studies on related organometallic 8-hydroxyquinoline (B1678124) complexes have found that while lipophilicity is a factor, it does not always directly correlate with cytotoxic activity, suggesting a more complex interplay of factors. acs.org

A typical QSAR model is represented by a multi-linear regression equation: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The following table presents descriptors that have been found to be significant in QSAR studies of various quinoline derivatives.

| Descriptor Type | Specific Descriptor Example | Correlation with Activity | Reference |

| Thermodynamic | Gibbs free energy, Enthalpy | Can be important for predicting binding affinity | sphinxsai.com |

| Electronic | Electronegativity, Electron density | Often plays a pivotal role in biological activity | nih.gov |

| Steric | van der Waals volume | Can be crucial for antitubercular activity | nih.gov |

| Topological | SssOcount (count of single bonded O) | Can be positively correlated with activity in some models | sphinxsai.com |

These QSAR models provide valuable insights into the structural requirements for biological activity and can be used to predict the efficacy of newly designed compounds before their synthesis, thus streamlining the drug discovery process. nih.govsphinxsai.com

Rational Design Principles for Optimized this compound Derivatives

The insights gained from SAR and QSAR studies form the foundation for the rational design of optimized this compound derivatives. The goal is to modulate the structure to enhance potency and selectivity while maintaining favorable ADME properties. researchgate.net

Key design principles include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For example, the chlorine atom at the C-8 position could be replaced with other halogens (F, Br) or a trifluoromethyl group to fine-tune electronic and lipophilic properties. researchgate.net

Scaffold Hopping: This strategy involves replacing the core quinoline scaffold with a chemically different structure that maintains the key pharmacophoric features. biosolveit.de This can lead to the discovery of novel chemical classes with improved properties, such as better patentability or reduced toxicity. biosolveit.de

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design ligands that fit precisely into the binding site. This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize affinity and potency. medcraveonline.com

By applying these principles, researchers can systematically modify the this compound structure to develop new derivatives with superior therapeutic potential.

Development of Hybrid Compounds Utilizing the this compound Moiety for Overcoming Biological Resistance

A significant challenge in chemotherapy is the development of drug resistance by pathogens or cancer cells. One promising strategy to combat this is the development of hybrid compounds, where two or more pharmacophores are covalently linked into a single molecule. nih.govresearchgate.netresearchgate.net This approach can lead to compounds with multiple mechanisms of action, potentially circumventing resistance pathways.

The this compound moiety can serve as an excellent anchor or building block in the design of such hybrids. The exocyclic amino group provides a convenient attachment point for a linker, which in turn connects to another bioactive molecule. mdpi.com For example, in the fight against malaria, the 4-aminoquinoline (B48711) scaffold of chloroquine (B1663885) has been hybridized with various resistance-reversing agents. asm.orgnih.gov These hybrid molecules are often designed to have a dual mode of action: one part of the molecule exerts the primary therapeutic effect (e.g., inhibiting hemozoin formation in malaria), while the other part inhibits a resistance mechanism. mdpi.com

Examples of hybridization strategies involving quinoline scaffolds include:

Quinoline-Sulfonamide Hybrids: These have been investigated as potential antimalarial and antibacterial agents. mdpi.comresearchgate.net

Quinoline-Chalcone Hybrids: These have shown promising activity against various cancer cell lines and pathogens. researchgate.net

Quinoline-Triazole Hybrids: The triazole ring is a versatile pharmacophore, and its combination with a quinoline nucleus has been explored for developing new antimicrobial agents. researchgate.net

Advanced Computational and Theoretical Chemistry Investigations on 8 Chloroquinolin 3 Amine

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For a novel compound like 8-Chloroquinolin-3-amine, DFT studies would provide fundamental insights into its geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energetics and Global Reactivity Indices

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites Prediction

An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This map is invaluable for predicting how the molecule will interact with other reagents.

Simulation of Spectroscopic Properties and Theoretical Vibrational Analysis (FT-IR, Raman)

Computational methods can simulate the infrared (FT-IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the appearance of these spectra. These theoretical spectra are crucial for interpreting experimental results and assigning specific vibrational modes (stretches, bends, torsions) to the observed spectral peaks.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Binding and Stability Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This is a key tool in drug discovery for predicting binding affinity and mode. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time, providing insights into the flexibility and dynamics of their interaction.

Topological Analysis (e.g., AIM, ELF, LOL, RDG) and Non-Linear Optical (NLO) Properties Calculations

Topological analyses like the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to analyze the nature of chemical bonds and non-covalent interactions within the molecule. These methods provide a deeper understanding of chemical bonding beyond simple Lewis structures. Furthermore, computational calculations can predict the non-linear optical (NLO) properties of a compound, such as its hyperpolarizability, which indicates its potential for use in advanced optical materials.

Sophisticated Analytical Techniques for the Research of 8 Chloroquinolin 3 Amine

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with 8-Chloroquinolin-3-amine, detailed information about its atomic composition, bonding, and electronic properties can be obtained.

High-field NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete assignment of the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen in the quinoline (B57606) ring, as well as the electron-donating nature of the amino group. The protons on the pyridine (B92270) ring (H2, H4) would typically appear at lower field compared to those on the benzene (B151609) ring (H5, H6, H7). The amino group (-NH₂) would present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals for each of the nine carbon atoms in the quinoline core. The carbon atom attached to the chlorine (C8) and those in the vicinity of the nitrogen atom (C2, C8a) are expected to be significantly deshielded, appearing at higher chemical shifts. Conversely, the carbon atom bearing the amino group (C3) would be shielded.

A predicted assignment of the NMR data for this compound, based on the analysis of related quinoline derivatives, is presented below.

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| H2 | ~8.5 - 8.7 | C2: ~145 - 148 |

| H4 | ~7.2 - 7.4 | C3: ~130 - 133 |

| H5 | ~7.5 - 7.7 | C4: ~115 - 118 |

| H6 | ~7.3 - 7.5 | C4a: ~147 - 150 |

| H7 | ~7.6 - 7.8 | C5: ~128 - 131 |

| NH₂ | Broad singlet, variable | C6: ~126 - 129 |

| C7: ~125 - 128 | ||

| C8: ~132 - 135 | ||

| C8a: ~142 - 145 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful for identifying the functional groups present in a molecule. Each technique provides a unique "fingerprint" based on the vibrational modes of the chemical bonds.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1400-1650 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration is expected in the lower wavenumber region, typically between 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong and sharp signals in the Raman spectrum, which are valuable for confirming the quinoline core structure.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Weak or absent |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C and C=N Ring Stretch | 1400 - 1650 | 1400 - 1650 (often strong) |

| N-H Bend | 1580 - 1650 | Weak |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet and possibly the near-visible region, arising from π→π* and n→π* transitions within the aromatic quinoline system. The presence of the amino group (an auxochrome) and the chloro group can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted quinoline. The intensity of the absorption is directly proportional to the concentration of the compound, allowing for quantitative analysis using the Beer-Lambert law. For related aminoquinolines, absorption maxima are typically observed in the range of 240-260 nm and 320-350 nm.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed.

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₇ClN₂) is calculated to be 179.0376 Da. HRMS analysis should yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. The fragmentation pattern would likely involve the loss of small molecules such as HCN from the pyridine ring or the cleavage of the C-Cl bond, providing further confirmation of the compound's identity.

Hyphenated Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for its quantification.

LC-MS is a powerful hyphenated technique ideally suited for the analysis of non-volatile compounds like this compound. nih.govresearchgate.net

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of quinoline derivatives. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with different polarities.

Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain m/z range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. nih.gov In MRM mode, a specific precursor ion (e.g., the protonated molecule at m/z 179.0) is selected and fragmented, and a specific product ion is monitored, which greatly enhances the signal-to-noise ratio and allows for quantification at very low levels.

| Parameter | Typical LC-MS Condition |

| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Precursor Ion [M+H]⁺: m/z 179.0Monitoring Mode: Full Scan, SIM, or MRM |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. emerypharma.com For a compound like this compound, direct analysis by GC-MS can be challenging due to the polarity and low volatility of the primary amine group, which can lead to poor chromatographic peak shape and thermal instability. americanpharmaceuticalreview.combre.com To overcome these limitations, derivatization is an essential prerequisite. jfda-online.com This process involves chemically modifying the amine group to create a more volatile and thermally stable derivative. iu.eduojp.gov

Common derivatization strategies for primary amines include silylation and acylation. iu.edunih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edunih.gov Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), converts the amine into a less polar amide. jfda-online.comiu.edu These derivatization reactions improve chromatographic behavior, leading to sharper, more symmetrical peaks. iu.edu

Once derivatized, the compound can be analyzed using a standard GC-MS system. The gas chromatograph separates the derivatized this compound from other components in the mixture based on its boiling point and interaction with the capillary column's stationary phase, often a non-polar phase like DB-5MS. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via Electron Ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unequivocal identification. For quantitative analysis, selected ion monitoring (SIM) can be employed to detect the derivatized compound at very low levels, potentially in the submicrogram range. nih.gov

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | Forms a volatile and thermally stable Trimethylsilyl (TMS) derivative. nih.gov |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) | A common, robust, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized analyte without degradation. |

| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | Allows for separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.govresearchgate.net |

| MS Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Assessment and Physicochemical Parameter Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment in pharmaceutical analysis due to its versatility and high resolution. nih.gov For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode employed. americanpharmaceuticalreview.com In RP-HPLC, the separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govchemrevlett.com

RP-HPLC is instrumental in determining the purity of this compound by separating it from starting materials, by-products, and degradation products. taylorfrancis.com The area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity. Modern HPLC methods are highly sensitive, capable of detecting impurities at trace levels. chemrevlett.com

While historically the analysis of amines by RP-HPLC could be problematic due to peak tailing caused by interactions between the protonated amine and residual silanols on the silica-based column, modern column chemistries have largely resolved this issue. americanpharmaceuticalreview.com The use of highly end-capped columns or columns with embedded polar groups results in superior peak shapes for basic compounds. americanpharmaceuticalreview.com

Furthermore, RP-HPLC can be used to determine important physicochemical parameters. For instance, the lipophilicity of a compound, a key determinant of its biological behavior, can be estimated by measuring its retention time (log k) under specific RP-HPLC conditions. nih.gov

Table 2: Typical RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | End-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Molecular and Supramolecular Structure Determination

X-ray diffraction is an indispensable tool for the solid-state characterization of crystalline materials, providing definitive information on molecular and supramolecular structure. americanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction (SCXRD) offers the most detailed and unambiguous structural information. This technique requires a high-quality single crystal of this compound. When a focused beam of X-rays is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. Analysis of this diffraction pattern allows for the calculation of the precise position of every atom in the molecule (excluding hydrogens, which are often inferred). The resulting three-dimensional structure reveals exact bond lengths, bond angles, and torsional angles. researchgate.nethsetdata.com Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking, which define the supramolecular structure. mdpi.com For a related compound, 5-chloroquinolin-8-yl acrylate, SCXRD analysis revealed a monoclinic crystal system with a P21/c space group. researchgate.net

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk polycrystalline material. mdpi.com The sample is irradiated with X-rays, and the diffracted rays are detected as a function of the diffraction angle (2θ). The resulting pattern is a unique "fingerprint" for a specific crystalline phase (polymorph). americanpharmaceuticalreview.com PXRD is crucial for identifying the crystalline form of this compound, monitoring for polymorphic transformations during manufacturing or storage, and assessing the crystalline purity of the bulk substance. While it does not provide the atomic-level detail of SCXRD, it is a powerful and non-destructive method for routine quality control. americanpharmaceuticalreview.commdpi.com

Table 3: Hypothetical Crystallographic Data Obtainable from SCXRD for an this compound Crystal

| Parameter | Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C₉H₇ClN₂ | Elemental composition of the molecule. |

| Formula Weight | 178.62 | Molecular mass. |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. researchgate.net |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit of the crystal. |

| Volume (V) | ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in the repeating unit. |

| Calculated Density | g/cm³ | The theoretical density of the crystal. |

Application of Advanced Chemometric Approaches for Complex Analytical Data Interpretation

Chemometrics employs mathematical and statistical methods to extract maximal information from chemical data. mdpi.com When analyzing this compound, especially during process development or stability studies, large and complex datasets are often generated from techniques like HPLC. Chemometric approaches can provide deeper insights that might be missed by traditional data analysis. uran.uanih.gov

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be applied to multivariate data, such as a series of HPLC chromatograms from different batches of this compound. nih.gov By reducing the dimensionality of the data, PCA can reveal clustering, trends, or outliers. For example, it could highlight batch-to-batch variability based on subtle differences in impurity profiles, helping to identify critical process parameters. nih.gov

Multivariate Calibration Methods , such as Partial Least Squares (PLS) regression, can be used to build predictive models. For example, if this compound is part of a complex mixture, PLS could be used to correlate spectral data (e.g., from UV-Vis or NIR spectroscopy) with the concentration of the active compound, allowing for rapid quantification without the need for chromatographic separation. nih.gov

In the context of drug design involving quinoline derivatives, chemometric methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to build models that correlate the structural features of molecules with their biological activity, guiding the synthesis of more potent analogues. biointerfaceresearch.com While this falls more into the realm of drug discovery, the underlying principle of using statistical models to interpret complex chemical data is the core of chemometrics.

Table 4: Illustrative Application of PCA to HPLC Impurity Profiles of this compound Batches

| Batch ID | Impurity A (%) | Impurity B (%) | Impurity C (%) | PCA Outcome |

|---|---|---|---|---|

| Batch_01 | 0.05 | 0.08 | 0.02 | Clusters with 'Standard Process' |

| Batch_02 | 0.06 | 0.07 | 0.03 | |

| Batch_03 | 0.05 | 0.09 | 0.02 | |

| Batch_04 | 0.15 | 0.08 | 0.03 | Identified as outliers due to high levels of Impurity A, potentially indicating a process deviation. |

| Batch_05 | 0.14 | 0.09 | 0.02 |

Future Research Directions and Translational Perspectives for 8 Chloroquinolin 3 Amine

Development of Novel 8-Chloroquinolin-3-amine-Based Therapeutic Agents with Enhanced Efficacy and Reduced Toxicity

The development of new therapeutic agents based on the this compound scaffold is a primary focus of ongoing research. The versatility of the quinoline (B57606) ring allows for extensive chemical modifications to enhance potency and selectivity while minimizing off-target effects. nih.gov

One promising approach involves the synthesis of hybrid molecules that combine the 8-chloroquinoline (B1195068) moiety with other pharmacologically active groups. For instance, researchers have explored the creation of hybrids with pyrazole (B372694) and 1,3,4-oxadiazole (B1194373) rings, which have shown promising antimicrobial activities. core.ac.ukresearchgate.net The goal is to develop compounds with a dual mechanism of action or improved pharmacokinetic properties.

Another strategy focuses on the synthesis of derivatives with various substitutions on the quinoline ring. For example, the introduction of a formyl group at the 3-position of 2-chloroquinoline (B121035) has been investigated, leading to the synthesis of azetidin-2-one (B1220530) fused quinoline analogues. innovareacademics.in Similarly, the synthesis of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives has yielded compounds with potential antioxidant, antibacterial, and antifungal properties. ijpsi.org These studies highlight the potential for discovering novel and selective therapeutic agents by exploring different chemical modifications of the basic this compound structure. nih.govjst.go.jp

Innovative Strategies for Addressing Drug Resistance and Improving Therapeutic Outcomes

The rise of drug-resistant pathogens and cancer cells presents a major challenge in modern medicine. core.ac.uk The this compound scaffold offers a promising starting point for developing novel agents that can overcome existing resistance mechanisms.

In the context of malaria, for example, derivatives of the related 4-amino-7-chloroquinoline have been designed to combat resistance to chloroquine (B1663885). nih.gov These efforts involve systematic variations of the aliphatic side chain to enhance activity against resistant strains of Plasmodium falciparum. nih.gov By incorporating features that circumvent the resistance mechanisms, such as those mediated by the P. falciparum chloroquine resistance transporter (PfCRT), researchers aim to develop new generations of antimalarial drugs. nih.gov

Similarly, in cancer therapy, quinoline derivatives are being investigated for their ability to overcome resistance to conventional chemotherapeutic agents. neuroquantology.com The development of hybrid compounds and the exploration of novel mechanisms of action are key strategies in this area. For instance, some quinoline chalcone (B49325) derivatives have shown potent cytotoxicity against drug-resistant cancer cell lines. neuroquantology.com

Exploration of Undiscovered Biological Targets and Pathways for Chloroquinolinamine Action

A crucial aspect of future research is the identification and characterization of the specific molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects. While some targets have been identified, such as hemozoin formation in malaria parasites, a comprehensive understanding of their mechanism of action is still lacking. nih.govacs.org

Future studies will likely employ a combination of techniques, including photoaffinity labeling, proteomics, and genetic screens, to identify the direct binding partners of these compounds. mdpi.com Unraveling these targets will not only provide insights into their therapeutic effects but also open up new avenues for drug development. For example, understanding how these compounds interact with kinases, phosphatases, or other key cellular enzymes could lead to the design of more specific and potent inhibitors. nih.govontosight.ai

Furthermore, investigating the impact of these compounds on broader cellular processes, such as apoptosis, cell cycle regulation, and DNA replication, will be essential. nih.gov This knowledge will be critical for optimizing their therapeutic potential and minimizing potential side effects.

Integration of In Silico, In Vitro, and In Vivo Research Paradigms for Comprehensive Drug Discovery

The integration of computational, laboratory-based, and whole-organism studies is becoming increasingly vital for efficient and successful drug discovery. This integrated approach is particularly relevant for the development of this compound-based therapeutics.

In silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, can be used to design and screen virtual libraries of compounds, prioritizing those with the most promising properties for synthesis and further testing. ijpsi.orgnih.govacs.org This computational pre-screening can significantly reduce the time and cost associated with drug development. researchgate.net

In vitro studies are then essential to validate the computational predictions and to assess the biological activity of the synthesized compounds. This includes evaluating their efficacy against specific cell lines (e.g., cancer cells or microbial pathogens) and determining their mechanism of action. nih.govacs.org

Finally, in vivo studies in animal models are necessary to evaluate the safety and efficacy of the most promising lead compounds in a whole-organism context. nih.gov This comprehensive "in silico-in vitro-in vivo" pipeline allows for a more rational and streamlined approach to drug discovery, increasing the likelihood of identifying clinically viable drug candidates. nih.govacs.org

Potential Applications in Combination Therapies and Drug Repurposing Initiatives for Emerging Diseases

The broad-spectrum activity of this compound derivatives makes them attractive candidates for combination therapies and drug repurposing initiatives. rsc.org

In combination therapies, these compounds could be used alongside existing drugs to enhance their efficacy, overcome resistance, or reduce toxicity. For example, in cancer treatment, a quinoline-based compound could be combined with a traditional chemotherapeutic agent to target different pathways and improve patient outcomes. rsc.org

Drug repurposing, the process of finding new uses for existing drugs, offers a faster and more cost-effective route to new treatments. nih.govnih.govfrontiersin.org Given their diverse biological activities, this compound and its analogs could be screened for activity against a wide range of diseases, including emerging infectious diseases. nih.govmdpi.com The recent COVID-19 pandemic highlighted the importance of having a pipeline of broad-spectrum antiviral agents, and quinoline derivatives have been investigated in this context. researchgate.net Future research will likely involve systematic screening of these compounds against various viral and bacterial pathogens to identify new therapeutic opportunities.

Q & A

Q. What spectroscopic methods are recommended for characterizing 8-Chloroquinolin-3-amine?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary techniques for structural elucidation. NMR provides detailed information on hydrogen and carbon environments, while X-ray crystallography confirms three-dimensional molecular geometry. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is advised. Ensure spectra are cross-referenced with synthetic intermediates to validate structural integrity .

Q. What synthetic routes are commonly used for this compound?

A standard approach involves cyclization of substituted anilines with chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amine moiety. Yield optimization requires iterative adjustment of reaction time and stoichiometry .

Q. How should researchers document experimental procedures for reproducibility?

Follow medicinal chemistry journal guidelines: detail reagent sources (e.g., Sigma-Aldrich, ≥98% purity), reaction conditions (temperature, solvent ratios), and characterization data (e.g., NMR chemical shifts, melting points). Include failure cases to aid troubleshooting, such as byproduct formation under excess chlorination .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

Conduct a meta-analysis using the I² statistic to quantify heterogeneity across studies . If heterogeneity exceeds 50%, subgroup analyses (e.g., cell type, assay protocols) can identify confounding variables. Follow PRISMA guidelines for systematic reviews to ensure transparency in study selection and bias assessment .

Q. What computational methods predict the reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. Compare frontier molecular orbitals (HOMO/LUMO) with transition metal d-orbitals to predict complex stability. Validate predictions experimentally via UV-Vis titration and Job’s plot analysis .

Q. How to optimize reaction conditions for high-yield synthesis while minimizing byproducts?

Apply Design of Experiments (DoE) methodologies, such as factorial design, to evaluate interactions between variables (e.g., temperature, catalyst loading). Use Response Surface Methodology (RSM) to identify optimal conditions. Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy .

Q. What strategies validate the stability of this compound under physiological conditions?

Perform accelerated degradation studies (40°C, 75% RH) over 4–6 weeks. Analyze degradation products via LC-MS and compare with stress-testing results (acid/base hydrolysis, oxidative exposure). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard storage conditions .

Methodological Guidance

Q. How to design a comparative study of this compound derivatives in catalysis?

Use kinetic assays (e.g., UV-Vis monitoring of substrate conversion) under standardized conditions (pH, ionic strength). Calculate turnover frequencies (TOF) and compare with control ligands (e.g., pyridine derivatives). Pair experimental data with DFT-derived activation energies to correlate structure-activity trends .

Q. What are best practices for presenting spectral data in publications?

Follow Medicinal Chemistry Research guidelines: include full NMR spectra (δ values, multiplicity, integration) in supplementary materials. For X-ray structures, report crystallographic parameters (R-factor, unit cell dimensions) and deposit CIF files in public databases (e.g., Cambridge Structural Database). Avoid overcrowding figures; use insets to highlight key structural features .

Q. How to address low reproducibility in biological assays involving this compound?

Standardize assay protocols across labs (e.g., cell passage number, serum-free media). Include positive/negative controls (e.g., cisplatin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals. Use Bland-Altman plots to assess inter-lab variability in dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.